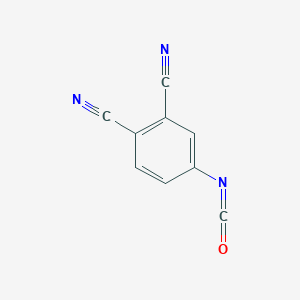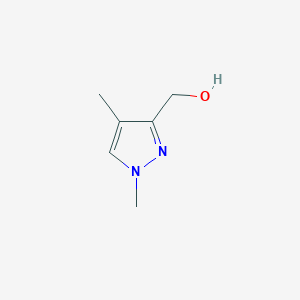
4-Isocyanatobenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanatobenzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C9H3N3O and a molecular weight of 169.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 3 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study on 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs), closely related to 4-Isocyanatobenzene-1,2-dicarbonitrile, showed their effectiveness as green corrosion inhibitors for mild steel in acidic environments. The research highlighted the high inhibition efficiency of these compounds, reaching up to 97.83% at certain concentrations, and demonstrated their mixed-type inhibition nature through potentiodynamic polarization studies. The surface adsorption followed Langmuir's adsorption isotherm, confirmed by electrochemical and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).
Electrochemical and Surface Analysis
Another study explored the influence of ABDNs on aluminum corrosion in alkaline solutions, confirming their role as mixed-type inhibitors. Similar to the findings on mild steel, these compounds' adsorption on aluminum surfaces adhered to the Langmuir adsorption isotherm, with supporting evidence from SEM and EDX spectroscopy. Quantum chemical calculations provided additional support for the observed corrosion inhibition properties (Verma et al., 2015).
Material Science and Complex Formation
Research into the reactions of this compound derivatives with trans-W(N2)2(DPPE)2 produced complexes with a distorted octahedral geometry around the metal center. These findings are significant for understanding the structural aspects of isocyanide complexes and their potential applications in catalysis and material science. The isocyanide ligands demonstrated substantial bending, indicating strong back-donation from the electron-saturated tungsten atom, which is critical for designing electron-rich metal complexes with potential applications in catalysis and as building blocks for larger polymers or materials (Hu, Hodgeman, & Bennett, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-isocyanatobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O/c10-4-7-1-2-9(12-6-13)3-8(7)5-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBWNMCRMYMZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)


![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)







![1-(2,5-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2583599.png)
